molecular formula C23H41N3O9S B3392395 Biotin-PEG5-CH2CH2COOH CAS No. 2252330-85-9

Biotin-PEG5-CH2CH2COOH

Cat. No. B3392395
M. Wt: 535.7 g/mol
InChI Key: ADXLVCTYGZKIQE-IPJJNNNSSA-N
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Description

Biotin-PEG5-CH2CH2COOH is a compound that combines biotin, a B-complex vitamin, with a polyethylene glycol (PEG) spacer . It has a molecular formula of C22H40N6SO7 and a molecular weight of 532.65 . This compound is typically a white solid .


Synthesis Analysis

The synthesis of Biotin-PEG5-CH2CH2COOH involves the use of PEG, a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . PEG compounds are synthesized from repeating ethylene glycol units . The process of attaching PEG to other molecules, such as biotin in this case, is known as PEGylation .


Molecular Structure Analysis

The molecular structure of Biotin-PEG5-CH2CH2COOH consists of a biotin molecule linked to a PEG5 spacer, ending with a carboxylic acid group . The PEG5 spacer provides flexibility and water solubility to the compound .


Chemical Reactions Analysis

Biotin-PEG5-CH2CH2COOH, as a PEG-based compound, can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Biotin-PEG5-CH2CH2COOH is a white solid with a molecular weight of 532.65 . It is soluble in water due to the presence of the PEG5 spacer .

Safety And Hazards

Biotin-PEG5-CH2CH2COOH is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Biotin-PEG5-CH2CH2COOH, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its ability to penetrate the blood-brain barrier also suggests potential applications in the treatment of brain-related conditions .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O9S/c27-20(4-2-1-3-19-22-18(17-36-19)25-23(30)26-22)24-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-21(28)29/h18-19,22H,1-17H2,(H,24,27)(H,28,29)(H2,25,26,30)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXLVCTYGZKIQE-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG5-CH2CH2COOH

CAS RN

2252330-85-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252330-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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